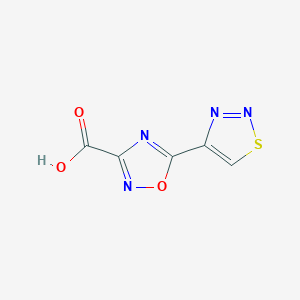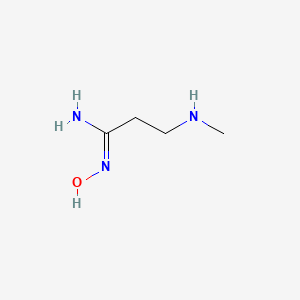
(1Z)-N'-hydroxy-3-(methylamino)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(methylamino)propanimidamide is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . It is known for its unique structure, which includes an amidine group, a hydroxyl group, and a methylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-3-(methylamino)propanimidamide can be synthesized from 3-methylaminopropionitrile. The synthesis involves the following steps:
Hydrolysis: 3-methylaminopropionitrile is hydrolyzed to form 3-methylaminopropionamide.
Oxidation: The amide is then oxidized to form N’-hydroxy-3-(methylamino)propanimidamide.
Industrial Production Methods
Industrial production of N’-hydroxy-3-(methylamino)propanimidamide typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(methylamino)propanimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The methylamino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-3-(methylamino)propanimidamide derivatives with additional oxygen atoms, while reduction may yield simpler amine derivatives .
Scientific Research Applications
N’-hydroxy-3-(methylamino)propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the specific targets .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-3-(methylamino)propanamide
- N-hydroxy-3-(ethylamino)propanimidamide
- N-hydroxy-3-(dimethylamino)propanimidamide
Uniqueness
N’-hydroxy-3-(methylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N'-hydroxy-3-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-6-3-2-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7) |
InChI Key |
PHRUWATXNWJXMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CNCC/C(=N/O)/N |
Canonical SMILES |
CNCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


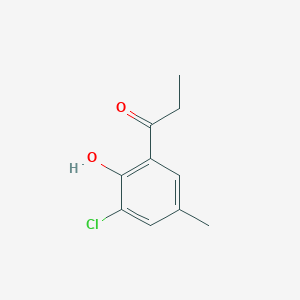
![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
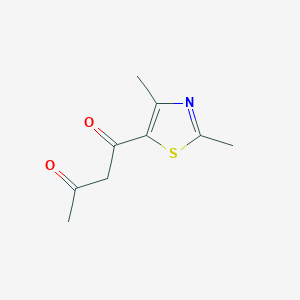
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
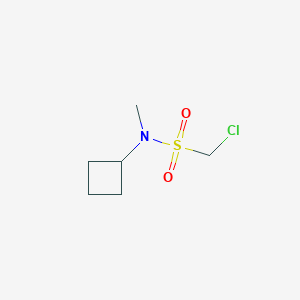
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
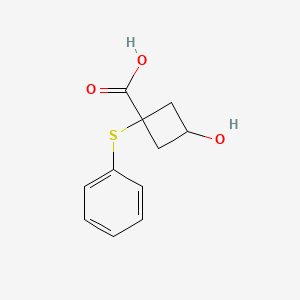

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
